Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C11H11F3N2O2. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring. The presence of the trifluoromethyl group and cyclopropyl group on the pyrimidine ring makes this compound unique and valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Cyclopropyl Group Addition: The cyclopropyl group can be added using cyclopropane derivatives or through cyclopropanation reactions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or crystallization, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups, such as halides, alkyl groups, and other substituents.
Scientific Research Applications
Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, while the cyclopropyl group can influence its conformation and reactivity.
Comparison with Similar Compounds
Ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a similar structure but with a different position of the trifluoromethyl group.
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound lacks the cyclopropyl group, making it structurally simpler.
Ethyl 2-cyclopropylpyrimidine-5-carboxylate: This compound lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness: Ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the combination of the trifluoromethyl and cyclopropyl groups on the pyrimidine ring. This combination provides the compound with distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-18-10(17)7-5-15-9(6-3-4-6)16-8(7)11(12,13)14/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPLJFSDEZYWQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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